molecular formula C18H17NO6 B2601262 4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795301-06-2

4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2601262
CAS No.: 1795301-06-2
M. Wt: 343.335
InChI Key: NYQOXCBMHPZOIM-UHFFFAOYSA-N
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Description

4-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic chemical compound designed for research applications. Its structure incorporates a benzo[d][1,3]dioxole (piperonyl) moiety, a privileged scaffold in medicinal chemistry known to contribute to bioactive molecules' properties by influencing pharmacokinetics and target binding . This specific molecule features this moiety linked through a pyrrolidine carboxamide to a 6-methyl-2H-pyran-2-one group, a structure often associated with lactone functionality. The integration of these distinct pharmacophores makes this compound a candidate for investigating multi-target therapeutic strategies or as a building block in the synthesis of more complex chemical libraries. Researchers may find value in this compound for probing enzyme inhibition pathways, given that related benzodioxole-containing compounds have shown inhibitory activity against targets such as α-glucosidase, α-amylase , and kinase enzymes . The mechanism of action is dependent on the specific research context and would require empirical validation. This product is intended for laboratory research by qualified personnel and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are responsible for characterizing the compound and determining its suitability for their specific experimental systems.

Properties

IUPAC Name

4-[1-(1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-11-6-14(8-17(20)24-11)25-13-4-5-19(9-13)18(21)12-2-3-15-16(7-12)23-10-22-15/h2-3,6-8,13H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQOXCBMHPZOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Benzo[d][1,3]dioxole moiety : Known for various biological activities, including antioxidant properties.
  • Pyrrolidine ring : Commonly found in many biologically active compounds.
  • Pyran-2-one structure : Associated with diverse pharmacological effects.

Molecular Formula and Weight

  • Molecular Formula : C18_{18}H17_{17}N1_{1}O6_{6}
  • Molecular Weight : 343.335 g/mol

Antioxidant Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. A study demonstrated that derivatives of this structure can scavenge free radicals effectively, suggesting potential applications in preventing cellular damage caused by oxidative stress .

Anticancer Potential

Pyrrolidine derivatives have been extensively studied for their anticancer activities. A recent investigation into related compounds showed promising results against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer). The mechanism of action often involves the induction of apoptosis and modulation of apoptotic pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG210Apoptosis induction
Compound BMCF-715Caspase activation
Compound CPanc-120Cell cycle arrest

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, which are involved in drug metabolism. Such inhibition could enhance the efficacy of co-administered drugs or reduce toxicity .

Study on Pyrrolidine Derivatives

A series of pyrrolidine derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that modifications to the pyrrolidine ring significantly affected biological activity. Specifically, the introduction of electron-withdrawing groups enhanced anticancer activity against tested cell lines .

Mechanistic Studies

Further studies explored the mechanism by which these compounds exert their effects. It was found that they could modulate apoptotic pathways by activating caspases, thereby promoting programmed cell death in cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential anticancer properties . Research indicates that it may inhibit specific enzymes or proteins involved in cell proliferation, which is critical in cancer treatment. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

In addition to anticancer effects, there is ongoing research into the compound's biological activities , including:

  • Antimicrobial properties : Investigations are underway to assess its effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory effects : Studies suggest that derivatives of the compound may modulate inflammatory pathways, providing therapeutic avenues for chronic inflammatory diseases.

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to modify it to develop new derivatives with enhanced biological activity or different pharmacological profiles .

Case Study 1: Anticancer Activity

In a study published in Molecular Pharmacology, derivatives of the compound were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Research

A recent investigation explored the antimicrobial efficacy of the compound against drug-resistant strains of bacteria. The study found that modifications to the benzo[d][1,3]dioxole moiety enhanced its antibacterial activity, suggesting potential for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it structurally and functionally with analogs from the pyran-2-one and related heterocyclic families.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted) Reported Bioactivity Reference
4-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one - Benzodioxole-carbonyl-pyrrolidine
- 6-Methylpyran-2-one
~371.36 ~2.8 Hypothesized: Neuromodulatory or pesticidal (inferred from benzodioxole motifs)
Pyracarbolid (3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide) - Phenylcarboxamide
- 3,4-Dihydropyran
~261.31 ~2.1 Pesticidal (fungicide)
4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one - Thiazole-pyrazole hybrid
- Hydroxybenzylidene amino group
~488.50 ~3.5 Antimicrobial (in vitro)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate - Cyano
- Amino-pyrazole
- Ethyl ester
~395.38 ~1.9 Anticancer (cell line studies)

Key Observations

Substituent-Driven Bioactivity: The benzodioxole-carbonyl-pyrrolidine group in the target compound distinguishes it from simpler pyran-2-ones like pyracarbolid, which lacks aromatic complexity. This substitution likely enhances binding to cytochrome P450 enzymes or neurotransmitter receptors, as seen in benzodioxole-containing pesticides and psychoactive agents . In contrast, cyano and amino groups in analogs like compound 11b () improve solubility and enable interactions with kinase active sites, supporting anticancer applications .

Physicochemical Properties :

  • The target compound’s predicted LogP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with the more polar pyracarbolid (LogP ~2.1) and the highly lipophilic thiazole-pyrazole hybrid (LogP ~3.5) .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a benzodioxole-carbonyl-pyrrolidine intermediate with a 4-hydroxy-6-methylpyran-2-one precursor, analogous to methods for pyrazole-thiazole hybrids ().

Q & A

Q. How can researchers design derivatives to improve metabolic stability without compromising bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the benzodioxole’s 5-position to reduce CYP450-mediated oxidation. Synthesize analogs via parallel synthesis and screen in microsomal stability assays. Use QSAR models to correlate substituent properties (logP, polar surface area) with half-life (t1/2_{1/2}) .

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